molecular formula C6H11IO2 B15239473 3-Ethoxy-4-iodooxolane

3-Ethoxy-4-iodooxolane

Cat. No.: B15239473
M. Wt: 242.05 g/mol
InChI Key: GRMHGECNFXYFLM-UHFFFAOYSA-N
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Description

3-Ethoxy-4-iodooxolane is an organic compound that belongs to the class of oxolanes, which are five-membered cyclic ethers. This compound is characterized by the presence of an ethoxy group and an iodine atom attached to the oxolane ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-4-iodooxolane typically involves the iodination of 3-ethoxyoxolane. One common method is the electrophilic iodination using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to maintain consistent reaction parameters and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-iodooxolane undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (acetonitrile, ethanol), catalysts (palladium, copper).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetone).

    Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).

Major Products Formed

    Substitution: Corresponding substituted oxolanes.

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Deiodinated oxolanes.

Scientific Research Applications

3-Ethoxy-4-iodooxolane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-iodooxolane depends on the specific reaction it undergoes. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the ethoxy group is oxidized to form aldehydes or carboxylic acids. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

3-Ethoxy-4-iodooxolane can be compared with other similar compounds, such as:

    3-Ethoxy-4-bromooxolane: Similar structure but with a bromine atom instead of iodine. It may exhibit different reactivity and selectivity in chemical reactions.

    3-Methoxy-4-iodooxolane: Similar structure but with a methoxy group instead of an ethoxy group. It may have different physical and chemical properties.

    4-Iodooxolane: Lacks the ethoxy group, which may affect its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which allows for a diverse range of chemical reactions and applications in various fields.

Properties

Molecular Formula

C6H11IO2

Molecular Weight

242.05 g/mol

IUPAC Name

3-ethoxy-4-iodooxolane

InChI

InChI=1S/C6H11IO2/c1-2-9-6-4-8-3-5(6)7/h5-6H,2-4H2,1H3

InChI Key

GRMHGECNFXYFLM-UHFFFAOYSA-N

Canonical SMILES

CCOC1COCC1I

Origin of Product

United States

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